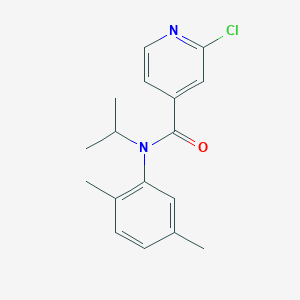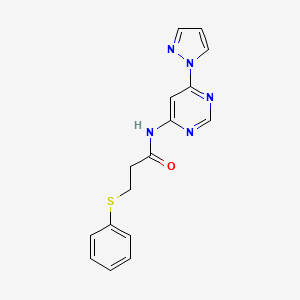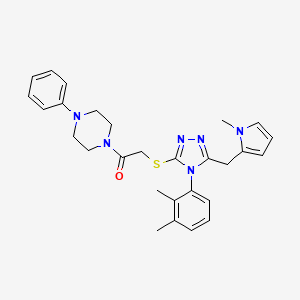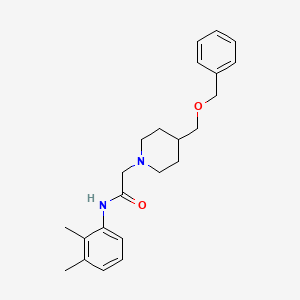
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C34H42N4O4 and its molecular weight is 570.734. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Compounds
Studies on the crystal structures of anticonvulsant enaminones, including compounds with cyclohexene rings, highlight the significance of hydrogen bonding in determining the pharmacological activity of these molecules. The investigation into the hydrogen bonding and molecular conformations of these compounds provides a basis for understanding their interaction with biological targets, which is crucial for drug design and development (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Quinazolinone Derivatives
Research on the synthesis of quinazolinone derivatives, including those with complex substitutions, is pivotal for exploring their potential as antimicrobial agents. These studies demonstrate the versatility of quinazolinone chemistry in generating compounds with significant biological activities, serving as a foundation for developing new therapeutic agents (Dangi, Hussain, Sain, & Talesara, 2010).
Antimicrobial Activity of Quinazoline Compounds
The synthesis and characterization of new quinazolines with potential antimicrobial properties represent a critical area of research, aiming to address the growing concern of antibiotic resistance. By exploring the antimicrobial efficacy of these compounds, researchers can identify novel drug candidates for treating various bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Palladium-Catalyzed Oxidative Cyclization
The study of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions involving compounds with cyclohexenyl and quinazolinone units underscores the importance of catalysis in synthetic organic chemistry. This research facilitates the development of efficient synthetic routes for producing complex heterocyclic compounds, which are valuable in pharmaceutical chemistry and material science (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
properties
CAS RN |
866346-12-5 |
|---|---|
Product Name |
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |
Molecular Formula |
C34H42N4O4 |
Molecular Weight |
570.734 |
IUPAC Name |
4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H42N4O4/c39-31(35-21-19-25-9-3-1-4-10-25)24-37-30-14-8-7-13-29(30)33(41)38(34(37)42)23-27-15-17-28(18-16-27)32(40)36-22-20-26-11-5-2-6-12-26/h2,5-9,11-14,27-28H,1,3-4,10,15-24H2,(H,35,39)(H,36,40) |
InChI Key |
ICOJDOBSLXRTBO-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2857526.png)
![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)
![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)
![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)






![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2857548.png)